P2X4 Receptor Antagonism: Reduced Potency Compared to High-Affinity Furan-2-carboxamide Analogs
N-(4-Butylphenyl)furan-2-carboxamide acts as a P2X4 receptor antagonist with an IC50 of 26.9 μM [1]. In contrast, a more advanced furan-2-carboxamide derivative (BDBM50598327) exhibits an IC50 of 0.908 μM in the same assay format [2]. This ~30-fold difference in potency demonstrates that the specific substituent pattern on the furan-2-carboxamide core is a critical determinant of P2X4 affinity and is not a general class property.
| Evidence Dimension | P2X4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 26,900 nM (26.9 μM) |
| Comparator Or Baseline | BDBM50598327 (furan-2-carboxamide analog): 908 nM (0.908 μM) |
| Quantified Difference | 29.6-fold less potent |
| Conditions | Antagonist activity against human P2X4 receptor expressed in 1321N1 cells, assessed by inhibition of ATP-induced calcium influx (Fura-2 AM assay) |
Why This Matters
For researchers studying P2X4 signaling, selecting the appropriate tool compound is critical; this data confirms N-(4-butylphenyl)furan-2-carboxamide is a low-potency reference, not a high-affinity probe.
- [1] BindingDB. (n.d.). BDBM50399158 (CHEMBL2180145): N-(4-butylphenyl)furan-2-carboxamide. IC50: 26.9 μM against human P2X4. View Source
- [2] BindingDB. (2023). BDBM50598327 (CHEMBL5178892): Comparative P2X4 Antagonist. IC50: 0.908 μM against human P2X4. View Source
